1-[(2-methylbenzyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide
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Overview
Description
1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring, a methanesulfonyl group, and an oxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methanesulfonyl Group: This step often involves sulfonylation reactions using reagents like methanesulfonyl chloride.
Attachment of the Oxolane Moiety: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can modify different parts of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.
Scientific Research Applications
1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of sulfonyl and piperidine groups on biological systems.
Mechanism of Action
The mechanism of action of 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, while the piperidine ring can participate in hydrogen bonding and other interactions. These interactions can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methanesulfonyl-phenyl)-1-(6-methyl-pyridin-3-yl)-ethanone
- 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone
Uniqueness
1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of both the oxolane and piperidine moieties, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H28N2O4S |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1-[(2-methylphenyl)methylsulfonyl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H28N2O4S/c1-15-5-2-3-6-17(15)14-26(23,24)21-10-8-16(9-11-21)19(22)20-13-18-7-4-12-25-18/h2-3,5-6,16,18H,4,7-14H2,1H3,(H,20,22) |
InChI Key |
CLAWYRUXJRMJKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NCC3CCCO3 |
Origin of Product |
United States |
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